molecular formula C21H12ClN3O2S B11034838 2-(4-chlorophenyl)-6-methylsulfanyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,8,11,13,15-heptaene-4,17-dione

2-(4-chlorophenyl)-6-methylsulfanyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,8,11,13,15-heptaene-4,17-dione

Cat. No.: B11034838
M. Wt: 405.9 g/mol
InChI Key: VNFMYMJCYLZYIV-UHFFFAOYSA-N
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Description

  • This compound is a complex heterocyclic structure with a unique arrangement of nitrogen atoms. Its systematic name is quite a mouthful, but we can break it down:

      Core Structure: The core consists of a tetracyclic system with three nitrogen atoms (triazatetracyclo[8.7.0.03,8.011,16]heptadeca).

      Substituents: It has a 4-chlorophenyl group and a methylsulfanyl (thiomethyl) group.

      Overall Shape: The compound adopts a planar, aromatic configuration.

  • Purpose: Researchers explore its properties due to its potential biological activities.

  • Preparation Methods

      Synthetic Routes: While there isn’t a single standard method, chemists can synthesize this compound through multistep reactions.

      Reaction Conditions: These depend on the specific synthetic route chosen.

  • Chemical Reactions Analysis

      Reactivity: It can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These depend on the specific reaction, but they often involve modifications of the phenyl or thiomethyl groups.

  • Scientific Research Applications

      Chemistry: Researchers study its reactivity, stability, and potential as a building block for other compounds.

      Biology and Medicine: Investigating its interactions with biological targets (e.g., enzymes, receptors) for drug development.

      Industry: Limited applications due to its complexity, but it might find use in specialized chemical processes.

  • Mechanism of Action

      Targets: It likely interacts with specific proteins or enzymes due to its aromatic nature and functional groups.

      Pathways: Further research is needed to elucidate the exact pathways affected.

  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that this compound’s complexity makes it intriguing for scientific exploration, even if its practical applications remain limited

    Properties

    Molecular Formula

    C21H12ClN3O2S

    Molecular Weight

    405.9 g/mol

    IUPAC Name

    2-(4-chlorophenyl)-6-methylsulfanyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,8,11,13,15-heptaene-4,17-dione

    InChI

    InChI=1S/C21H12ClN3O2S/c1-28-21-24-19-16(20(27)25-21)14(10-6-8-11(22)9-7-10)15-17(23-19)12-4-2-3-5-13(12)18(15)26/h2-9H,1H3,(H,23,24,25,27)

    InChI Key

    VNFMYMJCYLZYIV-UHFFFAOYSA-N

    Canonical SMILES

    CSC1=NC2=NC3=C(C(=C2C(=O)N1)C4=CC=C(C=C4)Cl)C(=O)C5=CC=CC=C53

    Origin of Product

    United States

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